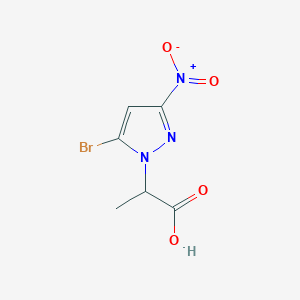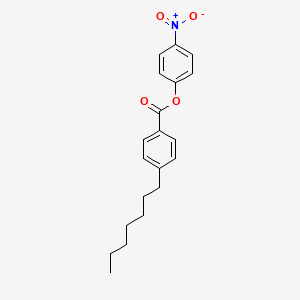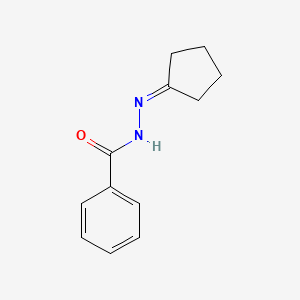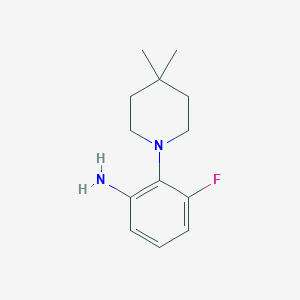
2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the isoindole-1,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde and phthalic anhydride.
Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, to form the isoindole-1,3-dione core.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to yield the final compound, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The isoindole-1,3-dione core can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to understand the interaction of isoindole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoindole-1,3-dione core plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating cellular pathways.
Vergleich Mit ähnlichen Verbindungen
2-(4-Benzyloxy-phenyl)-benzothiazole: This compound shares a similar benzyloxy-phenyl structure but has a benzothiazole core instead of isoindole-1,3-dione.
2-(4-Benzyloxy-phenyl)-benzimidazole: Similar in structure but contains a benzimidazole core.
Uniqueness: 2-(4-Benzyloxy-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
20012-62-8 |
|---|---|
Molekularformel |
C21H15NO3 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-8-4-5-9-19(18)21(24)22(20)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI-Schlüssel |
JUOUMGCILMRHIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)



![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

